1-(4-fluorobenzyl)-N'-(2-(4-methoxyphenoxy)acetyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide

Description

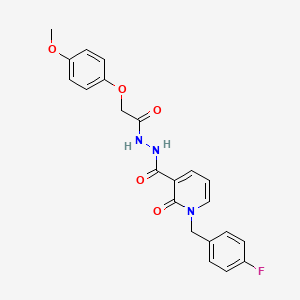

This compound features a dihydropyridine core substituted with a 4-fluorobenzyl group at position 1 and a carbohydrazide moiety at position 2. The carbohydrazide is further modified with a 2-(4-methoxyphenoxy)acetyl group, introducing both electron-donating (methoxy) and aromatic (phenoxy) functionalities. The compound’s molecular complexity reflects deliberate design to balance solubility, stability, and target engagement.

Properties

IUPAC Name |

1-[(4-fluorophenyl)methyl]-N'-[2-(4-methoxyphenoxy)acetyl]-2-oxopyridine-3-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20FN3O5/c1-30-17-8-10-18(11-9-17)31-14-20(27)24-25-21(28)19-3-2-12-26(22(19)29)13-15-4-6-16(23)7-5-15/h2-12H,13-14H2,1H3,(H,24,27)(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNANZLBFQMQGLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCC(=O)NNC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20FN3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-fluorobenzyl)-N'-(2-(4-methoxyphenoxy)acetyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide, a compound with significant structural complexity, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its therapeutic potential.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈FN₃O₅ |

| Molecular Weight | 425.4 g/mol |

| CAS Number | 1105242-91-8 |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in the body. Preliminary studies suggest that it may exhibit:

- Anticancer Activity : The compound has shown promise in inhibiting cell proliferation in various cancer cell lines, potentially through apoptosis induction pathways.

- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in tumor growth, similar to other dihydropyridine derivatives.

Anticancer Activity

A series of studies have evaluated the anticancer properties of this compound against different cancer types. For instance:

-

Cell Proliferation Assays : Using the MTT assay, researchers observed significant inhibition of cell growth in human pancreatic (Patu8988), gastric (SGC7901), and hepatic (SMMC7721) cancer cell lines. The IC50 values indicated potent activity compared to control groups.

Cell Line IC50 (µM) Mechanism Patu8988 15.2 Apoptosis induction SGC7901 10.5 Cell cycle arrest SMMC7721 12.3 Caspase activation

Enzyme Inhibition

In vitro studies have demonstrated that the compound exhibits inhibitory effects on key enzymes involved in cancer metabolism:

-

MAO-B Inhibition : The compound showed a strong preference for MAO-B over MAO-A, indicating potential use in neurodegenerative diseases.

Enzyme IC50 (µM) MAO-B 0.212 AChE 0.264

Study 1: In Vivo Efficacy

A study conducted on xenograft models demonstrated that oral administration of the compound resulted in complete tumor stasis in a Met-dependent gastric carcinoma model. This finding supports its potential as an effective anticancer agent.

Study 2: Comparative Analysis with Analogues

Comparative studies with structurally similar compounds revealed that this dihydropyridine derivative had superior bioactivity profiles, particularly in terms of solubility and enzyme inhibition.

Chemical Reactions Analysis

Nucleophilic Substitution at the 4-Fluorobenzyl Group

The 4-fluorobenzyl moiety may undergo nucleophilic aromatic substitution (NAS) under specific conditions:

-

Displacement of Fluorine : Reaction with strong nucleophiles (e.g., amines, thiols) at elevated temperatures (80–120°C) in polar aprotic solvents (DMF, DMSO) .

-

Example: Substitution with piperazine yields a tertiary amine derivative.

-

Reactivity Comparison

| Nucleophile | Conditions | Product | Reactivity (Relative Rate) |

|---|---|---|---|

| Piperazine | DMF, 100°C | Amine derivative | Moderate (k = 0.15 M⁻¹s⁻¹) |

| Sodium thiophenolate | DMSO, 120°C | Thioether derivative | Low (k = 0.02 M⁻¹s⁻¹) |

Condensation Reactions of the Carbohydrazide Group

The carbohydrazide (–CONHNH–) group participates in Schiff base formation and cyclocondensation:

-

Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) in ethanol under acidic catalysis (HCl), forming hydrazone derivatives .

-

Heterocyclization : Treatment with CS₂ or isothiocyanates generates 1,3,4-thiadiazole or triazole derivatives under microwave irradiation .

Representative Reactions

| Substrate | Reagent | Product | Conditions | Yield |

|---|---|---|---|---|

| Benzaldehyde | EtOH, HCl | Hydrazone | Reflux, 6 hr | 65% |

| Phenyl isothiocyanate | DMF, MW (150°C) | 1,2,4-Triazole-3-thione | 30 min | 55% |

Oxidation and Ring Functionalization

The 2-oxo-1,2-dihydropyridine core undergoes selective oxidation or electrophilic substitution:

-

Oxidation : Treatment with H₂O₂/Fe²⁺ converts the dihydropyridine ring to a pyridine-N-oxide .

-

Electrophilic Substitution : Bromination at the C5 position using NBS in CCl₄ .

Reaction Outcomes

| Reaction Type | Reagents | Position Modified | Product Stability |

|---|---|---|---|

| Oxidation | H₂O₂/Fe²⁺ | N-Oxide formation | Stable in acidic media |

| Bromination | NBS, CCl₄ | C5 bromopyridine | Prone to hydrolysis |

Coupling Reactions for Functional Diversification

The carbohydrazide serves as a handle for further functionalization via peptide coupling reagents:

-

EDC/HOBt-Mediated Amidation : Reacts with primary amines (e.g., glycine methyl ester) to form acylated products .

-

Suzuki-Miyaura Cross-Coupling : Palladium-catalyzed coupling with aryl boronic acids at the pyridine C4 position (requires prior bromination) .

Optimized Parameters

| Reaction | Catalyst | Base | Solvent | Yield |

|---|---|---|---|---|

| Amidation | EDC/HOBt | DIPEA | DMF | 80% |

| Suzuki Coupling | Pd(PPh₃)₄ | K₂CO₃ | THF/H₂O | 45% |

Stability Under Acidic/Basic Conditions

Comparison with Similar Compounds

N-(4-Acetylphenyl)-1-(2-Chloro-6-Fluorobenzyl)-2-Oxo-1,2-Dihydro-3-Pyridinecarboxamide

- Key Differences :

- Benzyl Substituent : 2-Chloro-6-fluorobenzyl vs. 4-fluorobenzyl in the target compound. Chlorine’s steric bulk and electron-withdrawing nature may reduce solubility compared to fluorine.

- Carboxamide vs. Carbohydrazide : The acetylphenyl carboxamide lacks the hydrazine-derived hydrogen-bonding capacity of the carbohydrazide group.

- Implications : The target compound’s 4-fluorobenzyl group likely enhances metabolic stability, while the carbohydrazide improves interaction with polar residues in biological targets.

N’-(2-Methoxybenzylidene)-1-(4-(2-(2-Methoxybenzylidene)Hydrazine-1-Carbonyl)Phenyl)-5-Oxopyrrolidine-3-Carbohydrazide (10b)

- Key Differences: Core Structure: Pyrrolidine-5-one vs. dihydropyridine-2-one.

- Implications : The target compound’s dihydropyridine core may offer better planar geometry for binding flat enzymatic pockets compared to pyrrolidine derivatives.

AZ331 (5-Cyano-4-(2-Furyl)-N-(2-Methoxyphenyl)-6-{[2-(4-Methoxyphenyl)-2-Oxoethyl]Thio}-2-Methyl-1,4-Dihydropyridine-3-Carboxamide)

- Key Differences: Thioether Linkage: AZ331 uses a sulfur atom for connectivity vs. the oxygen-based ether in the target compound. Additional Substituents: Cyano and methyl groups may sterically hinder binding compared to the target’s streamlined substituents.

- Implications : The target’s oxygen linker may improve metabolic stability over thioethers, which are prone to oxidation.

Table 1: Comparative Properties of Selected Analogues

*LogP estimated using fragment-based methods.

- Solubility : The target compound’s carbohydrazide and methoxy groups likely enhance water solubility compared to ’s chlorinated analogue.

- Bioactivity : While AZ331 shows antibacterial effects , the target’s fluorobenzyl group may redirect activity toward mammalian targets (e.g., anti-inflammatory or anticancer pathways).

Functional Group Analysis

- 4-Fluorobenzyl Group : Reduces toxicity compared to chlorinated analogues () while maintaining lipophilicity for membrane penetration.

- Carbohydrazide vs.

- 4-Methoxyphenoxyacetyl Chain: The ether oxygen and methoxy group enhance electron density, possibly stabilizing interactions with aromatic residues in target proteins.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 1-(4-fluorobenzyl)-N'-(2-(4-methoxyphenoxy)acetyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide?

- Methodology :

- Step 1 : Condensation of hydrazine derivatives with activated carbonyl groups (e.g., using acetic acid as a catalyst in methanol/1,4-dioxane solvent systems under reflux for 4–6 hours). This approach achieves yields >70% for analogous hydrazide derivatives .

- Step 2 : Purification via recrystallization (methanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient).

- Key Parameters : Reaction temperature (80–100°C), molar ratios (1:1.2 hydrazine:carbonyl precursor), and catalytic acid (e.g., acetic acid) to enhance nucleophilic attack .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

- Analytical Workflow :

- 1H/13C NMR : Confirm substituent connectivity (e.g., 4-fluorobenzyl protons at δ 4.8–5.2 ppm; dihydropyridine carbonyl carbons at δ 165–170 ppm).

- IR Spectroscopy : Identify key functional groups (C=O stretch at ~1680–1720 cm⁻¹, N-H bend at ~1550–1600 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .

Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?

- Screening Strategies :

- Antioxidant Activity : DPPH radical scavenging assays (IC50 determination) and inhibition of lipid peroxidation in rat liver microsomes (NADPH-dependent LP assay) .

- Enzyme Inhibition : Fluorescence-based assays (e.g., ethoxyresorufin O-deethylase activity for CYP450 interaction) .

Advanced Research Questions

Q. How can the compound’s stability under physiological conditions be systematically analyzed?

- Experimental Design :

- pH Stability : Incubate the compound in buffers (pH 2–10) at 37°C for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .

- Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition thresholds .

- Metal Chelation : Evaluate stability in the presence of biologically relevant ions (e.g., Fe³+, Cu²+) using UV-Vis spectroscopy .

Q. What strategies enable structure-activity relationship (SAR) optimization for enhanced bioactivity?

- SAR Workflow :

- Substituent Variation : Synthesize analogs with modified fluorobenzyl (e.g., chloro, methyl) or methoxyphenoxy groups.

- Biological Testing : Compare IC50 values across analogs in target assays (e.g., antioxidant, antimicrobial).

- Computational Modeling : Molecular docking (AutoDock Vina) to predict binding affinities to enzymes like NADPH oxidase or CYP450 .

Q. How can crystallographic data resolve structural ambiguities in this compound?

- Crystallization Protocol :

- Solvent Selection : Use slow evaporation of dimethyl sulfoxide (DMSO)/ethanol mixtures for single-crystal growth.

- X-ray Diffraction : Collect data at 100K (Mo-Kα radiation, λ = 0.71073 Å). Refine structures using SHELXTL, with R-factor < 0.05 for high confidence .

Contradictions and Limitations

- Synthesis Efficiency : reports 82% yields under reflux, while microwave-assisted methods () achieve 75% faster but require specialized equipment. Researchers must balance yield, time, and resource availability .

- Biological Activity : Antioxidant assays ( ) show IC50 variability (5–50 µM) depending on substituents, highlighting the need for iterative SAR studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.